molecular formula C9H7FO3 B2848332 3-(4-Fluorophenyl)-2-hydroxyacrylic acid CAS No. 207910-84-7

3-(4-Fluorophenyl)-2-hydroxyacrylic acid

Cat. No. B2848332
CAS RN: 207910-84-7
M. Wt: 182.15
InChI Key: SOBWLKLZARZQOX-YVMONPNESA-N
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Description

The compound “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” likely belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” would likely include a benzene ring (from the phenyl group), a fluorine atom (from the 4-fluoro substituent), and a 2-hydroxyacrylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” would depend on its specific structure. For a similar compound, “3-(4-Fluorophenyl)propanoic acid”, the molecular formula is C9H9FO2, the average mass is 168.165 Da, and the monoisotopic mass is 168.058655 Da .

Scientific Research Applications

Biocatalytic Synthesis

The compound can be used in the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This process involves using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM). The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .

Synthesis of Fluorides

2-F-3-HP, synthesized using the compound, can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .

Pharmaceutical Applications

The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance. The target compounds doped with fluorine are endowed with stronger stability and activity, longer half-life, and better bioabsorbability .

Cancer Treatment

Fluorinated compounds have been used in the fields of pharmaceutical intermediates and cancer treatment .

Antiviral Agents

Fluorinated compounds have also been used as antiviral agents .

Photovoltaics

Fluorinated compounds have applications in photovoltaics .

Diagnostic Probes

Fluorinated compounds can be used as diagnostic probes .

Bioinspired Materials

Fluorinated compounds have been used in the creation of bioinspired materials .

Safety and Hazards

Based on the safety data sheet of a similar compound, “3-(4-Fluorophenyl)propanoic acid”, it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid release to the environment, wear protective equipment, and ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Related compounds such as indole derivatives are known to influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The physicochemical parameters of related compounds, such as pyrrolidine, have been studied . These studies can provide insights into the potential pharmacokinetic properties of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid.

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These factors can affect the reaction conditions, the stability of the reagents, and the overall success of the reaction .

properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-hydroxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBWLKLZARZQOX-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-hydroxyacrylic acid

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